molecular formula C8H10N2O5S B13250277 5-Methoxy-4-methyl-2-nitrobenzene-1-sulfonamide

5-Methoxy-4-methyl-2-nitrobenzene-1-sulfonamide

Cat. No.: B13250277
M. Wt: 246.24 g/mol
InChI Key: QOHFNZROLXLVOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-4-methyl-2-nitrobenzene-1-sulfonamide is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of a methoxy group, a methyl group, a nitro group, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-4-methyl-2-nitrobenzene-1-sulfonamide typically involves multiple steps. One common method starts with the nitration of 4-methoxy-2-methylbenzene to introduce the nitro group. This is followed by sulfonation to add the sulfonamide group. The reaction conditions often involve the use of strong acids like sulfuric acid for sulfonation and nitric acid for nitration .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Safety measures are crucial due to the use of strong acids and the potential hazards associated with nitro compounds.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-4-methyl-2-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 5-Methoxy-4-methyl-2-aminobenzene-1-sulfonamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 5-Methoxy-4-carboxy-2-nitrobenzene-1-sulfonamide.

Scientific Research Applications

5-Methoxy-4-methyl-2-nitrobenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Methoxy-4-methyl-2-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-4-methyl-2-nitrobenzene-1-sulfonamide is unique due to the presence of both the nitro and sulfonamide groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H10N2O5S

Molecular Weight

246.24 g/mol

IUPAC Name

5-methoxy-4-methyl-2-nitrobenzenesulfonamide

InChI

InChI=1S/C8H10N2O5S/c1-5-3-6(10(11)12)8(16(9,13)14)4-7(5)15-2/h3-4H,1-2H3,(H2,9,13,14)

InChI Key

QOHFNZROLXLVOM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)N)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.